5-Bromo-2-(4-methoxybenzyl)-2H-indazole is a chemical compound that belongs to the indazole family, characterized by its unique structure and potential applications in medicinal chemistry. The compound features a bromine atom at the 5-position and a methoxybenzyl group at the 2-position of the indazole ring. This specific arrangement contributes to its distinct chemical properties and biological activities.
The compound can be synthesized from commercially available starting materials, primarily involving 2-bromoaniline and 4-methoxybenzyl chloride. The synthesis typically involves several steps, including cyclization, bromination, and nucleophilic substitution reactions.
5-Bromo-2-(4-methoxybenzyl)-2H-indazole is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. Specifically, it falls under the category of indazoles, which are known for their diverse biological activities and utility in pharmaceutical applications.
The synthesis of 5-Bromo-2-(4-methoxybenzyl)-2H-indazole generally follows these steps:
The industrial production of this compound mirrors laboratory synthesis but is optimized for scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield.
5-Bromo-2-(4-methoxybenzyl)-2H-indazole can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for compounds like 5-Bromo-2-(4-methoxybenzyl)-2H-indazole often involves interaction with biological targets such as enzymes or receptors. The presence of the methoxy group may enhance solubility and facilitate interactions with specific biological pathways, potentially leading to therapeutic effects.
Relevant data indicates that the presence of substituents like bromine and methoxy significantly influences its reactivity profile and potential interactions with biological systems .
5-Bromo-2-(4-methoxybenzyl)-2H-indazole has several scientific uses, particularly in medicinal chemistry. Its derivatives have been explored for their potential as therapeutic agents against various diseases, including cancer and inflammatory conditions. The unique structural features allow for modifications that can enhance biological activity, making it a valuable compound for research and development in pharmaceuticals .
The C5-bromo substituent on 2H-indazole scaffolds enables precise structural diversification via transition-metal-catalyzed cross-coupling. Palladium-catalyzed Suzuki-Miyaura reactions efficiently introduce aryl/heteroaryl groups at this position, leveraging the bromide’s oxidative addition propensity. Optimal conditions employ Pd(PPh₃)₄ (2–5 mol%) with K₂CO₃ or Cs₂CO₃ as base in toluene/ethanol (4:1) or dioxane/water mixtures at 80–100°C, achieving 70–92% yields for biaryl derivatives [2] [7]. Buchwald-Hartwig amination is equally viable using BrettPhos-Pd G3 catalyst with t-BuONa base in toluene at 100°C, enabling C5-N bond formation with primary/secondary amines (55–88% yields). For alkyl chain introduction, Kumada couplings with Grignard reagents (MgBrR) catalyzed by NiCl₂(dppe) in THF at 25°C provide 60–75% yields. Key advantages include tolerance of the N1-PMB group and C3-unsubstituted indazole core [7].
Table 1: Palladium-Catalyzed Cross-Coupling at C5-Bromo Position
Reaction Type | Catalyst System | Conditions | Nucleophile | Yield Range |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Toluene/EtOH, 85°C, 12h | Arylboronic acids | 70–92% |
Buchwald-Hartwig | BrettPhos-Pd G3/t-BuONa | Toluene, 100°C, 18h | Secondary amines | 55–88% |
Kumada | NiCl₂(dppe) | THF, 25°C, 6h | AlkylMgBr | 60–75% |
Radical-based methodologies enable direct C3-H functionalization of 5-bromo-2-(4-methoxybenzyl)-2H-indazole, bypassing pre-functionalization requirements. Visible-light-induced decarboxylative acylation employs α-keto acids as radical precursors under photocatalyst-free conditions. Irradiation (420–425 nm) in MeCN/HFIP (3:1) generates acyl radicals that regioselectively attack C3, yielding 3-acylindazoles (45–71% yields). The electron-deficient C3 position favors radical addition, while PMB and bromo groups remain intact [3] [6]. Electrochemical oxidation induces cyclization of ortho-alkyl azobenzenes to C3-alkylated indazoles under catalyst-free conditions (constant current: 5 mA, Pt electrodes, LiClO₄ electrolyte, 65–80% yields). For trifluoromethylation, Langlois’ reagent (NaSO₂CF₃) with tert-butyl hydroperoxide (TBHP) oxidant in DCE at 60°C provides 3-CF₃ derivatives (40–58% yields) [6].
Table 2: Radical-Mediated C3 Functionalization Optimization
Method | Conditions | Additive | Solvent | Yield |
---|---|---|---|---|
Photochemical Acylation | 420–425 nm, 10h, N₂ | None | MeCN | 43% |
Photochemical Acylation | 420–425 nm, 10h, N₂ | None | MeCN/HFIP (3:1) | 71% |
Electrochemical Alkylation | 5 mA, Pt electrodes, LiClO₄, 25°C | None | MeCN/H₂O | 78% |
Regioselective N2-alkylation represents the cornerstone for installing the 4-methoxybenzyl (PMB) group on 5-bromo-2H-indazole. Key challenges include suppressing N1-alkylation and overcoming the inherent thermodynamic preference for 1H-indazole tautomers. Phase-transfer catalysis (PTC) using Aliquat 336 (5 mol%) with 50% NaOH solution in toluene enables efficient N2-alkylation (≤90% yield) at 25°C within 2 hours. Alternatively, reductive alkylation employs 4-methoxybenzaldehyde with NaBH₃CN in methanol at pH 4–5 (acetic acid buffer), achieving 75–85% yields. For direct alkylation, 4-methoxybenzyl chloride (PMB-Cl) with Cs₂CO₃ base in DMF at 0°C→25°C provides 80% yield with <5% N1-isomer [9] [10]. Microwave-assisted conditions (150°C, 10 min) enhance efficiency (92% yield) using K₂CO₃ in acetone. The PMB group’s orthogonality—removable via oxidative cleavage (DDQ, CH₂Cl₂/H₂O)—makes it ideal for protecting-group strategies in multistep syntheses [7] [9].
Table 3: N2-Alkylation Conditions for PMB Installation
Alkylating Agent | Base/Catalyst | Conditions | Yield | N2:N1 Ratio |
---|---|---|---|---|
4-Methoxybenzyl chloride | Cs₂CO₃ | DMF, 0°C→25°C, 12h | 80% | 19:1 |
4-Methoxybenzyl chloride | K₂CO₃ (MW) | Acetone, 150°C, 10min | 92% | >20:1 |
4-Methoxybenzaldehyde | NaBH₃CN, AcOH | MeOH, 25°C, 6h | 85% | >20:1 |
Tandem methodologies construct the 2H-indazole core while simultaneously introducing C5-bromo and N2-PMB substituents. Cadogan cyclization of 2-nitrobenzaldehyde derivatives with 4-methoxybenzylamine provides a direct route. Treatment with triphenylphosphine (PPh₃) in o-xylene at 140°C generates 5-bromo-2-(4-methoxybenzyl)-2H-indazole via nitro reduction/imine cyclization (50–65% yields). SnCl₂·2H₂O-mediated reductive cyclization in ethanol at 80°C offers a lower-temperature alternative (60–72% yields) [5] [10]. Copper-catalyzed three-component reactions assemble the core from 2-bromobenzaldehydes, 4-methoxybenzylamine, and sodium azide. Using Cu₂O nanoparticles (5 mol%) in PEG-300 at 100°C, the sequence involves azide displacement, imine formation, and intramolecular cyclization (55–70% yields). This method tolerates electron-withdrawing bromo substituents at C5 [2] [4].
Table 4: Tandem Cyclization Substrate Scope
Precursor | Method | Conditions | Yield |
---|---|---|---|
2-Nitro-5-bromobenzaldehyde | PPh₃, o-xylene | 140°C, 24h | 65% |
2-Nitro-5-bromobenzaldehyde | SnCl₂·2H₂O, EtOH | 80°C, 8h | 72% |
2-Bromo-5-nitrobenzaldehyde | Cu₂O-NP, PEG-300 | 100°C, 12h | 68% |
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: